N~4~-(4-methoxyphenyl)-5-nitro-N~2~-(2-phenylethyl)pyrimidine-2,4,6-triamine

Description

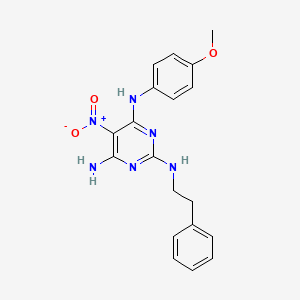

N⁴-(4-Methoxyphenyl)-5-nitro-N²-(2-phenylethyl)pyrimidine-2,4,6-triamine (CAS: 672340-80-6) is a substituted pyrimidine derivative with the molecular formula C₁₉H₂₀N₆O₃ and a molecular weight of 380.40 g/mol . Its structure features a pyrimidine core substituted at the N², N⁴, and C5 positions:

- N⁴: 4-Methoxyphenyl group (introducing electron-donating methoxy substituents).

- C5: Nitro group (enhancing electron-withdrawing properties and influencing reactivity).

For example, nitration of 2,4,6-triaminopyrimidine with fuming nitric acid yields 5-nitro intermediates, which are further functionalized with aryl or alkyl amines .

Properties

IUPAC Name |

4-N-(4-methoxyphenyl)-5-nitro-2-N-(2-phenylethyl)pyrimidine-2,4,6-triamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O3/c1-28-15-9-7-14(8-10-15)22-18-16(25(26)27)17(20)23-19(24-18)21-12-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H4,20,21,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTBGNBMDRZGAMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N~4~-(4-methoxyphenyl)-5-nitro-N~2~-(2-phenylethyl)pyrimidine-2,4,6-triamine is a synthetic compound that has garnered attention for its potential biological activities. With a molecular formula of C19H20N6O3 and a molecular weight of 380.408 g/mol, this compound is characterized by its complex structure and various functional groups that contribute to its pharmacological properties.

Chemical Structure

The compound's structure can be represented as follows:

- IUPAC Name : 4-N-(4-methoxyphenyl)-5-nitro-2-N-(2-phenylethyl)pyrimidine-2,4,6-triamine

- InChI : InChI=1S/C19H20N6O3/c1-28-15-9-7-14(8-10-15)22-18-16(25(26)27)17(20)23-19(24-18)21-12-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H4,20,21,22,23,24)

Biological Activity

The biological activity of this compound has been investigated in various studies. Key findings include:

- Anticancer Properties : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. Its mechanism may involve the inhibition of specific signaling pathways that are crucial for tumor growth and survival.

- Anti-inflammatory Effects : Research indicates that the compound may modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This activity could be beneficial in treating conditions characterized by chronic inflammation.

- Cardiovascular Effects : Some studies have explored the compound's potential to improve cardiac function and reduce vascular resistance. These effects may be attributed to its ability to enhance nitric oxide availability or modulate calcium signaling in vascular smooth muscle cells.

Data Table of Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against cancer cells | |

| Anti-inflammatory | Inhibition of cytokine production | |

| Cardiovascular | Improved cardiac function |

Case Studies

- Anticancer Study : A study conducted on various cancer cell lines demonstrated that this compound inhibited cell proliferation in a dose-dependent manner. The IC50 values were determined for different cell lines, indicating significant potency in targeting malignant cells.

- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced levels of TNF-alpha and IL-6 in serum samples. This suggests a potential therapeutic role in managing inflammatory diseases.

- Cardiovascular Assessment : In vivo studies on hypertensive rats showed that treatment with the compound led to a significant reduction in blood pressure and improved heart rate variability, indicating favorable cardiovascular effects.

Comparison with Similar Compounds

Key Observations :

- N² Substituents : The 2-phenylethyl group in the target compound enhances lipophilicity compared to smaller groups like methyl () or fluorophenyl ().

- N⁴ Substituents : The 4-methoxyphenyl group is shared with , but the 3-chlorophenyl () and 4-chlorophenyl () groups introduce differing electronic effects (electron-withdrawing vs. electron-donating).

- C5 Nitro Group : Present in the target compound and , this group likely increases oxidative stability and influences hydrogen-bonding interactions.

Physicochemical Properties

Limited data on the target compound’s physical properties exist, but comparisons can be drawn from analogues:

- Melting Points: Pyrido[2,3-d]pyrimidine derivatives (e.g., ) exhibit high melting points (>250°C), attributed to strong intermolecular hydrogen bonding . Triaminopyrimidine precursors (e.g., 2,4,6-triamino-5-nitropyrimidine) are pale-yellow solids with melting points >230°C .

- Solubility: The 2-phenylethyl and 4-methoxyphenyl groups in the target compound suggest moderate solubility in polar aprotic solvents (e.g., DMF, DMSO), similar to ’s diethylamino-propyl derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.